![molecular formula C21H19N5O3S B12149785 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12149785.png)
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(2-methoxyphenyl)-α-chloroacetamide in the presence of KOH . Its structure features a furan-2-ylmethyl group at position 4 of the triazole ring, a pyridin-4-yl group at position 5, and a sulfanyl-linked N-(2-methoxyphenyl)acetamide moiety. The compound demonstrates significant anti-exudative activity (AEA) in rat models, reducing inflammation by 48–52% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Physicochemical characterization includes NMR and IR spectral data confirming thione-to-sulfanyl conversion and acetamide linkage .
Properties
Molecular Formula |
C21H19N5O3S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19N5O3S/c1-28-18-7-3-2-6-17(18)23-19(27)14-30-21-25-24-20(15-8-10-22-11-9-15)26(21)13-16-5-4-12-29-16/h2-12H,13-14H2,1H3,(H,23,27) |
InChI Key |
GMNCBSCRMZLQPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is constructed through cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with carboxylic acids or their equivalents under acidic or basic conditions.
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Starting Material: 2-Chloro-N-(substituted phenyl)acetamide.
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Reaction: Treated with 1H-1,2,4-triazole in acetonitrile with triethylamine.
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Conditions: Reflux for 4 hours.
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Yield: 70–85% after recrystallization.
Key Insight: The choice of substituents at this stage influences subsequent functionalization. Pyridin-4-yl groups are introduced via nucleophilic aromatic substitution or Suzuki coupling.
Introduction of Furan-2-ylmethyl and Pyridin-4-yl Groups
The furan and pyridine moieties are attached through alkylation or nucleophilic substitution.
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Reagents: Furan-2-ylmethyl bromide, potassium carbonate.
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Solvent: Dimethylformamide (DMF).
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Conditions: Stirring at 80°C for 6 hours.
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Yield: 65–75%.
Pyridin-4-yl Substitution:
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Reagents: 4-Pyridinylboronic acid, palladium catalyst.
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Conditions: Suzuki-Miyaura coupling at 100°C.
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Yield: 60–70%.
Optimization Note: Microwave-assisted synthesis reduces reaction time by 50% while maintaining yields.
Sulfanyl Group Incorporation
The sulfanyl (-S-) bridge is introduced via thiol-alkylation or displacement reactions.
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Reagents: 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, α-chloroacetamide.
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Base: Triethylamine.
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Solvent: Ethanol.
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Conditions: Reflux for 3 hours.
Critical Factor: Excess thiol (1.2 equiv) ensures complete displacement of chloride.
Acetamide Coupling with N-(2-Methoxyphenyl)
The final acetamide group is coupled using standard acylation methods.
Acylation Method:
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Reagents: 2-Methoxyaniline, chloroacetyl chloride.
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Base: DIPEA (N,N-Diisopropylethylamine).
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Solvent: Dichloromethane.
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Conditions: 0°C to room temperature, 2 hours.
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Yield: 85–92%.
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Comparative Analysis of Synthetic Routes
Challenges and Solutions
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Regioselectivity in Triazole Formation:
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Issue: Competing 1,3,4-triazole isomers.
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Solution: Use of directing groups (e.g., pyridin-4-yl) to control regiochemistry.
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Stability of Sulfanyl Intermediates:
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Purification of Polar Intermediates:
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity:
- Anticancer Potential:
- Anti-inflammatory Effects:
Agricultural Applications
- Fungicidal Properties:
- Herbicidal Activity:
Material Science Applications
- Polymer Chemistry:
Case Studies
-
Synthesis and Characterization:
- A study detailed the synthesis of a similar triazole compound using standard organic transformations and characterized it using NMR and mass spectrometry techniques. The synthesized compound showed promising biological activity, warranting further investigation into its structure-activity relationship (SAR) .
- Biological Evaluation:
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Furan vs. Alkyl Groups : The furan-2-ylmethyl group in the target compound may enhance AEA via π-π interactions with inflammatory targets, whereas ethyl/allyl groups (e.g., ) improve lipophilicity and membrane permeability.
- Pyridine Position: Pyridin-4-yl (target compound) vs.
Variations in the Acetamide Aryl Group
Table 2: Aryl Group Modifications and Activity Trends
Key Observations :
- Methoxy vs. Ethyl/Isopropyl : The 2-methoxyphenyl group in the target compound likely contributes to AEA through hydrogen bonding, while bulkier substituents (e.g., isopropyl in ) shift activity toward insect receptor modulation.
- Electron-Withdrawing Groups : Derivatives with nitro or chloro substituents () show broad-spectrum antimicrobial activity, suggesting structure-activity relationships (SAR) dependent on electronic effects.
Table 3: Efficacy Relative to Reference Compounds
Key Observations :
- The target compound’s AEA is dose-dependent and approaches the efficacy of diclofenac, a first-line NSAID .
- Antimicrobial derivatives () achieve lower potency than ciprofloxacin but demonstrate the versatility of the 1,2,4-triazole scaffold.
Physicochemical and Spectral Properties
Biological Activity
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12N4O3S
- Molecular Weight : 316.34 g/mol
- CAS Number : 557062-86-9
Antimicrobial Activity
- Antibacterial Properties :
- Compounds with a triazole scaffold have been shown to possess significant antibacterial activity against various pathogens. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . Specifically, triazole-thione hybrids have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity :
- The triazole moiety is also known for its antifungal properties. Studies indicate that compounds like 1,2,4-triazole derivatives show potent activity against fungi such as Candida albicans and Aspergillus fumigatus. The presence of electron-donating groups on the phenyl ring enhances this activity .
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives. For example:
- A study found that certain triazole-thione compounds exhibited cytotoxic effects on various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant activity .
- The compound's ability to inhibit specific metabolic pathways in cancer cells suggests it may serve as a lead for further drug development.
Other Biological Activities
- Antioxidant Activity :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the pyridine and furan rings can enhance or reduce biological activity.
- The presence of a methoxy group has been associated with increased lipophilicity and improved cellular uptake .
Case Studies
- Synthesis and Evaluation :
- Clinical Relevance :
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis involves alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring . Purification typically includes recrystallization from ethanol to yield white or light-yellow crystalline products with defined melting points.
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on a combination of elemental analysis , ¹H NMR spectroscopy , and chromatography-mass spectrometry (LC-MS). For crystalline derivatives, single-crystal X-ray diffraction (using SHELX software for refinement) is employed to resolve atomic coordinates and verify stereochemistry .
Q. What experimental models are used to evaluate the anti-exudative activity of this compound?
- Methodological Answer : Anti-exudative activity is assessed using a formalin-induced edema model in rats . Digital plethysmometry measures paw volume changes, with sodium diclofenac as a reference standard. Doses ranging from 50–200 mg/kg are administered, and statistical significance (e.g., p < 0.05) is determined via ANOVA .
Advanced Research Questions
Q. How do structural modifications at the 4th position of the triazole ring influence biological activity?
- Methodological Answer : Substituents at the 4th position (e.g., methoxy, nitro, or fluorine groups) significantly enhance anti-exudative activity. For instance, methoxy groups improve solubility and bioavailability, while nitro groups increase electron-withdrawing effects, enhancing receptor binding. Structure-activity relationship (SAR) studies reveal that 15 of 21 derivatives exceed sodium diclofenac in efficacy .
Q. What computational models are utilized to predict toxicity and optimize safety profiles?
- Methodological Answer : Non-experimental toxicity prediction employs GUSAR (General Unrestricted Structure-Activity Relationships) and TEST (Toxicity Estimation Software Tool) models. These tools estimate LD₅₀ values and classify compounds into toxicity categories (e.g., Class IV: low toxicity). Validation involves acute toxicity studies in rats (doses up to 5000 mg/kg), with histopathological and biochemical monitoring .
Q. How is crystallographic data leveraged to resolve conformational ambiguities in this compound?
- Methodological Answer : High-resolution X-ray diffraction data, refined using SHELXL , reveal solvate formation (e.g., methanol/water molecules in the crystal lattice). Triclinic pinacoidal symmetry is observed, with hydrogen-bonding networks critical for stabilizing the 3D structure. Discrepancies in torsional angles are resolved via iterative refinement cycles .
Q. What experimental design strategies mitigate variability in anti-exudative activity assays?
- Methodological Answer : To minimize variability:
- Use inbred rat strains (e.g., Wistar) to reduce genetic variability.
- Standardize edema induction (e.g., 0.1 mL of 2% formalin).
- Implement blinded measurements and cross-validate results with LC-MS quantification of inflammatory markers (e.g., prostaglandins) .
Q. How are SAR contradictions addressed when substituents yield divergent activity trends?
- Methodological Answer : Contradictions (e.g., ethyl groups reducing activity while fluorine enhances it) are resolved through density functional theory (DFT) calculations. These assess electronic effects (e.g., HOMO-LUMO gaps) and steric parameters. In vitro binding assays (e.g., COX-2 inhibition) further validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.